N-[4-(4-METHYLPHENYL)-13-THIAZOL-2-YL]-2-(PYRIMIDIN-2-YLSULFANYL)ACETAMIDE
Overview
Description
N-[4-(4-Methylphenyl)-13-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-Methylphenyl)-13-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring is formed by the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of Methylphenyl Group: The 4-methylphenyl group is introduced through a substitution reaction, where a suitable aryl halide reacts with the thiazole ring.
Attachment of Pyrimidin-2-ylsulfanyl Group: The pyrimidin-2-ylsulfanyl group is attached via a nucleophilic substitution reaction, where a pyrimidin-2-ylthiol reacts with the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-Methylphenyl)-13-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Various thiols, amines, and halides
Major Products
Sulfoxides and Sulfones: Formed through oxidation reactions
Thioethers and Amines: Formed through reduction reactions
Substituted Derivatives: Formed through nucleophilic substitution reactions
Scientific Research Applications
N-[4-(4-Methylphenyl)-13-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, antiviral, and anticancer agent.
Biological Studies: It is used in biological assays to understand its mechanism of action and its effects on various biological pathways.
Drug Development: The compound serves as a lead molecule for the development of new therapeutic agents targeting specific diseases.
Industrial Applications: It is used in the synthesis of other biologically active compounds and as a precursor in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-Methylphenyl)-13-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in microbial and cancer cell growth.
Pathways Involved: It inhibits the biosynthesis of essential biomolecules in microbes and cancer cells, leading to their death or inhibition of growth.
Binding Mode: The compound binds to the active sites of target enzymes, blocking their activity and disrupting cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.
N-{4-[(4-Amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide: Exhibits antibacterial activity.
2-((1-((4-Substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide: Evaluated for antitumor potential.
Uniqueness
N-[4-(4-Methylphenyl)-13-thiazol-2-yl]-2-(pyrimidin-2-ylsulfanyl)acetamide is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyrimidin-2-ylsulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4OS2/c1-11-3-5-12(6-4-11)13-9-22-16(19-13)20-14(21)10-23-15-17-7-2-8-18-15/h2-9H,10H2,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVYRPJJQOHUJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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